molecular formula C18H33N3O9 B12845719 2,2',2''-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid

2,2',2''-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid

Cat. No.: B12845719
M. Wt: 435.5 g/mol
InChI Key: HQMSLMXYNLKBAL-UHFFFAOYSA-N
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Description

2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid is a complex organic compound with the molecular formula C12H27N3O3. It is known for its unique structure, which includes three oxygen atoms and three nitrogen atoms arranged in a cyclic configuration. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of 1,7,13-trioxa-4,10,16-triazacyclooctadecane as a starting material. The reaction conditions often include the use of solvents such as methanol and catalysts like sodium borohydride (NaBH4) and Raney nickel. The reaction mixture is usually stirred at a temperature range of 15-25°C for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC), is common to monitor and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogenated compounds. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol and water .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes. Its cyclic structure allows it to act as a chelating agent, binding to metal ions and affecting their reactivity and availability in biological systems .

Comparison with Similar Compounds

Similar Compounds

    1,7,13-Trioxa-4,10,16-triazacyclooctadecane: A structurally similar compound with similar chemical properties.

    1,4,7,10,13,16-Hexaazacyclooctadecane: Another cyclic compound with nitrogen atoms in its structure.

    1,7,13-Trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone: A derivative with additional functional groups

Uniqueness

2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid is unique due to its specific arrangement of oxygen and nitrogen atoms in a cyclic structure. This configuration provides it with distinctive chemical properties, making it valuable in various scientific research applications .

Properties

Molecular Formula

C18H33N3O9

Molecular Weight

435.5 g/mol

IUPAC Name

2-[10,16-bis(carboxymethyl)-1,7,13-trioxa-4,10,16-triazacyclooctadec-4-yl]acetic acid

InChI

InChI=1S/C18H33N3O9/c22-16(23)13-19-1-7-28-9-3-20(14-17(24)25)5-11-30-12-6-21(15-18(26)27)4-10-29-8-2-19/h1-15H2,(H,22,23)(H,24,25)(H,26,27)

InChI Key

HQMSLMXYNLKBAL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN(CCOCCN(CCOCCN1CC(=O)O)CC(=O)O)CC(=O)O

Origin of Product

United States

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